Cas no 1008-63-5 ((R)-3-Amino-2-phenylpropanoic acid)

(R)-3-Amino-2-phenylpropanoic acid is a chiral non-proteinogenic amino acid characterized by a phenyl group at the α-position and an amino group at the β-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its stereospecific (R)-configuration makes it useful for asymmetric synthesis and enzyme studies. The phenyl substituent enhances lipophilicity, influencing binding interactions in medicinal chemistry applications. High-purity grades are available for research requiring precise enantiomeric control. The compound’s stability under standard conditions and compatibility with common coupling reagents further contribute to its utility in peptide and small-molecule derivatization.
(R)-3-Amino-2-phenylpropanoic acid structure
1008-63-5 structure
Product Name:(R)-3-Amino-2-phenylpropanoic acid
CAS No:1008-63-5
MF:C9H11NO2
MW:165.18914
MDL:MFCD10698585
CID:1035559
Update Time:2025-10-21

(R)-3-Amino-2-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Amino-2-phenylpropanoic acid
    • (R)-3-AMINO-2-PHENYL-PROPIONIC ACID
    • (R)-BETA2-PHENYLALANINE
    • (2R)-3-azaniumyl-2-phenylpropanoate
    • MDL: MFCD10698585
    • Inchi: InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: LRCYAJZPDFSJPQ-QMMMGPOBSA-N
    • SMILES: C1=CC=C(C=C1)[C@H](CN)C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

(R)-3-Amino-2-phenylpropanoic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

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(R)-3-Amino-2-phenylpropanoic acid Related Literature

Additional information on (R)-3-Amino-2-phenylpropanoic acid

Comprehensive Overview of (R)-3-Amino-2-phenylpropanoic acid (CAS No. 1008-63-5): Properties, Applications, and Research Insights

(R)-3-Amino-2-phenylpropanoic acid (CAS No. 1008-63-5), a chiral non-proteinogenic amino acid, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and versatile applications. This compound, also known as D-β-Phenylalanine, serves as a critical building block in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive molecules. Its enantiopure form is particularly valued in asymmetric synthesis and drug development, aligning with the growing demand for chiral intermediates in modern medicinal chemistry.

The molecular structure of (R)-3-Amino-2-phenylpropanoic acid features a phenyl group at the α-position and an amino group at the β-position, creating a stereogenic center that influences its biological activity. Researchers emphasize its role in designing GPCR-targeted therapeutics and neuromodulators, addressing trending topics like precision medicine and neurodegenerative disease research. Recent studies highlight its potential in modulating dopamine receptors, making it relevant to investigations into Parkinson's disease and cognitive disorders—a hotspot in 2024's biomedical literature.

From a synthetic perspective, CAS 1008-63-5 is frequently employed in solid-phase peptide synthesis (SPPS) and organocatalysis. Its compatibility with Fmoc/t-Boc protection strategies makes it indispensable for creating peptide libraries, a technique widely discussed in combinatorial chemistry forums. Analytical techniques such as HPLC chiral separation and X-ray crystallography are typically used to verify its enantiomeric purity—a key concern for researchers querying "how to determine enantiomeric excess of β-amino acids" in search engines.

The compound's physicochemical properties—including its water solubility (≈50 mg/mL at 25°C) and melting point (210-212°C)—are frequently searched parameters by process chemists optimizing reaction conditions. Notably, its zwitterionic nature at physiological pH contributes to membrane permeability, a characteristic explored in recent studies on blood-brain barrier penetration—a trending topic in CNS drug development communities.

In the context of green chemistry advancements, (R)-3-Amino-2-phenylpropanoic acid has been investigated as a template for biodegradable chelating agents, responding to industry demands for environmentally friendly additives. This application aligns with frequent search queries about "sustainable alternatives to EDTA" and "green chemistry in amino acid derivatives," demonstrating the compound's relevance to contemporary environmental concerns.

Quality control protocols for CAS 1008-63-5 typically involve NMR spectroscopy (characteristic signals at δ 7.2-7.4 ppm for aromatic protons) and mass spectrometry (m/z 180 for [M+H]+), information highly sought after in analytical chemistry discussions. The compound's stability under lyophilization conditions makes it suitable for long-term storage, addressing practical concerns raised in "amino acid storage best practices" search trends.

Emerging applications include its use as a precursor for fluorescent probes in bioimaging—a rapidly growing field connected to searches for "amino acid-based imaging agents." The phenyl ring allows for π-stacking interactions in protein binding studies, a property leveraged in fragment-based drug discovery (FBDD) approaches currently dominating pharmaceutical R&D discussions.

Regulatory status and REACH compliance data for 1008-63-5 are frequently requested by industrial users, reflecting the compound's transition from research-scale to GMP manufacturing applications. Its classification as a non-hazardous substance under most jurisdictions facilitates global procurement—a practical advantage often highlighted in supplier comparisons.

Recent patent analyses reveal innovative uses of (R)-3-Amino-2-phenylpropanoic acid in bioconjugation techniques for antibody-drug conjugates (ADCs), particularly in linker design. This connects to booming interest in targeted cancer therapies, with search volumes for "amino acid linkers in ADCs" increasing by 120% year-over-year in scientific databases.

The compound's commercial availability as a pharmaceutical reference standard meets the needs of quality control laboratories, while its role in asymmetric hydrogenation research supports catalysis studies—both areas generating consistent search traffic. Technical discussions often focus on optimizing its synthesis via enzymatic resolution or chiral auxiliary methods, addressing common queries about "cost-effective production of β-amino acids."

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